molecular formula C11H13N3S B13304237 (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13304237
M. Wt: 219.31 g/mol
InChI Key: ZGKCTZUFSUFCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyridine ring connected to a thiazole heterocycle via a flexible amine linker, a structural motif present in compounds with various biological activities . Molecules containing N-(1,3-thiazol-2-yl)pyridin-2-amine substructures have been identified as potent and selective inhibitors of kinase targets, such as KDR (Kinase Insert Domain Receptor), which is a key regulator of angiogenesis . Furthermore, similar 5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl] derivatives have been explored as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) delta and gamma isoforms, which are important targets in inflammatory and respiratory diseases like asthma and COPD . The presence of both pyridine and thiazole rings makes this compound a valuable scaffold for constructing potential pharmacologically active molecules, as these heterocycles are common in compounds that interact with enzymes and receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can employ this compound as a building block in organic synthesis or as a core structure for developing novel bioactive molecules.

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C11H13N3S/c1-9(11-13-6-7-15-11)14-8-10-2-4-12-5-3-10/h2-7,9,14H,8H2,1H3

InChI Key

ZGKCTZUFSUFCMU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Thiazol-2-yl Derivatives

Method A: Thiazole Ring Formation via Hantzsch Synthesis

The classical approach involves condensing α-haloketones with thioamides:

Step Reagents & Conditions Description Reference
1 α-Haloketone + Thioamide Condensation under reflux General Hantzsch method
2 Reflux in ethanol or acetic acid Cyclization to form thiazole

Example:
Reacting 2-aminothiazole derivatives with suitable halogenated compounds yields 2-substituted thiazoles. This method is versatile for introducing various substituents at the 2-position of the thiazole ring.

Research Data:

  • Synthesis of 4-methyl-2-aminothiazole via reaction of thioureido acids with chloroacetone in water, monitored by NMR and TLC (see reference).

Functionalization of Pyridine at the 4-Position

Method B: Nucleophilic Substitution on 4-Chloropyridine

Step Reagents & Conditions Description Reference
1 4-Chloropyridine + methylamine Nucleophilic substitution
2 Heating in ethanol or methanol Formation of pyridin-4-ylmethylamine

This approach allows for selective substitution at the 4-position of pyridine, followed by further modifications if necessary.

Coupling of Thiazole and Pyridine Derivatives

Method C: Reductive Amination or Nucleophilic Substitution

Step Reagents & Conditions Description Reference
1 Thiazol-2-yl derivative + pyridin-4-ylmethylamine Reductive amination with formaldehyde or similar
2 Catalysts like NaBH3CN or catalytic hydrogenation Final coupling

Alternatively, direct nucleophilic substitution of a suitable leaving group (e.g., halogen) on the pyridine ring with the thiazol-2-yl moiety.

Detailed Synthetic Route

Based on the literature, a plausible synthetic route involves:

Data Tables Summarizing Preparation Methods

Step Starting Material Reagents Conditions Yield (%) Notes
1 Thiourea + α-Haloketone Cyclization Reflux in ethanol 70-85 Forms 2-aminothiazole derivatives
2 2-Aminothiazole + Chloroacetone Alkylation Water, room temp 65-75 Produces substituted thiazoles
3 4-Chloropyridine Methylamine Reflux 80-90 Nucleophilic substitution at 4-position
4 Thiazol derivative + Pyridin-4-ylmethylamine Coupling Reflux with formaldehyde or via nucleophilic substitution 60-75 Final compound synthesis

Supporting Research Results

  • Patent US10351556B2 describes novel processes for synthesizing thiazole derivatives, emphasizing the use of condensation reactions and intermediates that can be adapted for the target molecule.
  • Research article details the synthesis of various thiazole derivatives via condensation of dichlorophosphoryl carbamates, which could be modified to incorporate the pyridine moiety.
  • PubChem data confirms the feasibility of synthesizing N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-4-amine via nucleophilic substitution reactions on 4-chloropyridine derivatives.

Notes and Considerations

  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for tracking reaction progress.
  • Purification: Recrystallization and chromatography (silica gel, column chromatography) are standard purification steps.
  • Yield Optimization: Reaction conditions such as temperature, solvent choice, and molar ratios significantly influence yields.
  • Safety: Handling of halogenated compounds and reagents like thionyl chloride or phosphorus oxychloride requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight CAS Number Key Features
(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine Pyridin-4-ylmethyl, thiazol-2-yl ethyl C₁₁H₁₄N₄S ~226.32 (estimated) Not explicitly listed Combines pyridine (electron-deficient) and thiazole (sulfur-containing) rings.
Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine Benzyl, thiazol-2-yl ethyl C₁₂H₁₅N₃S 233.33 1211506-59-0 Replaces pyridine with benzene; increased hydrophobicity.
1-Methyl-N-[1-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine Piperidin-4-yl methyl, thiazol-2-yl ethyl C₁₁H₁₉N₃S 225.36 1342507-11-2 Aliphatic piperidine replaces pyridine; enhances flexibility and basicity.
(5-Methylfuran-2-yl)methylamine Furan-2-yl methyl, pyridin-4-ylmethyl C₁₂H₁₅N₃O 217.27 436086-98-5 Furan (oxygen-containing) instead of thiazole; alters electronic properties.
5,6-Dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine Thienopyrimidine, thiazol-2-yl ethyl C₁₃H₁₄N₄S₂ 290.41 1803590-39-7 Larger aromatic system (thienopyrimidine); higher molecular weight.

Key Structural and Functional Differences

Electronic Effects :

  • The pyridine ring in the target compound is electron-deficient, favoring interactions with electron-rich biological targets. In contrast, benzyl derivatives (e.g., CAS 1211506-59-0) lack this property, relying on π-π stacking .
  • Thiazole’s sulfur atom can participate in hydrogen bonding and metal coordination, whereas furan analogs (e.g., CAS 436086-98-5) replace sulfur with oxygen, reducing polarizability .

Thienopyrimidine derivatives (e.g., CAS 1803590-39-7) have extended planar structures, which may enhance stacking interactions but reduce solubility .

Pharmacological Potential: Compounds with trifluoromethyl groups (e.g., 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine ) exhibit improved metabolic stability compared to the target compound, though at the cost of increased molecular weight. Benzyl and furan derivatives may exhibit distinct bioavailability profiles due to differences in logP values .

Biological Activity

(Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula : C11_{11}H13_{13}N3_{3}S
  • Molecular Weight : 225.31 g/mol
  • CAS Number : 1343965-64-9

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings from recent studies.

Antimicrobial Activity

Research indicates that thiazole derivatives, including those with pyridine moieties, display significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. A study demonstrated that certain thiazole derivatives exhibited broad-spectrum activity against drug-resistant strains of Candida .
CompoundActivity TypeTarget OrganismEfficacy
3hAntimicrobialMRSAHigh
7AntimicrobialE. faeciumModerate
9fAntifungalCandida aurisHigh

Anticancer Activity

The anticancer potential of this compound is notable in several studies:

  • Cell Line Studies : Compounds structurally related to this compound have been tested against various cancer cell lines, including Caco-2 and A549. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent. For example, a derivative demonstrated a viability reduction of approximately 39.8% in Caco-2 cells compared to untreated controls .
Cell LineCompoundViability Reduction (%)
Caco-23h39.8
A5493e56.9

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole and pyridine rings significantly impact biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups on the thiazole ring enhances anticancer activity, while certain alkyl substitutions on the pyridine ring improve antimicrobial efficacy .

Case Studies

Several case studies highlight the application of this compound in therapeutic contexts:

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives for their ability to combat resistant bacterial strains. The results showed that compounds with similar scaffolds exhibited potent activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : Another investigation focused on the anticancer properties of thiazole-containing compounds, revealing that some derivatives significantly inhibited tumor growth in xenograft models.

Q & A

Q. What are the established synthetic routes for (Pyridin-4-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyridine and thiazole derivatives via reductive amination or nucleophilic substitution. For example, analogous thiazole-containing amines are synthesized by reacting thiazole precursors (e.g., 1,3-thiazol-2-yl ethylamine) with pyridinylmethyl halides in polar aprotic solvents like DMF, using bases such as K₂CO₃ to deprotonate intermediates. Reaction temperature (60–80°C) and stoichiometric ratios of reagents significantly impact yields, with optimized protocols achieving >70% purity after column chromatography .

Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?

Structural confirmation relies on a combination of ¹H/¹³C NMR (to identify proton/carbon environments), HRMS (for molecular weight verification), and FT-IR (to detect functional groups like C-N stretches). For example, pyridine ring protons appear as distinct doublets (δ 8.5–8.8 ppm in CDCl₃), while thiazole-linked ethyl groups show characteristic triplet splitting . Crystallography or X-ray diffraction may be used if single crystals are obtainable.

Q. What preliminary biological screening data exist for this compound, and which assays are most relevant?

While direct data on this compound is limited, structurally related thiazole-pyridine hybrids show antimicrobial (MIC: 2–8 µg/mL against S. aureus) and kinase-inhibitory activities (IC₅₀: <1 µM for JAK2). Initial screening should include:

  • Enzyme inhibition assays (e.g., kinase panels)
  • Cytotoxicity profiling (MTT assay on cancer cell lines)
  • Computational docking to predict binding to targets like EGFR or PARP .

Advanced Research Questions

Q. How do substituent modifications on the pyridine or thiazole rings affect bioactivity?

Structure-Activity Relationship (SAR) studies reveal:

  • Pyridine ring : Electron-withdrawing groups (e.g., -F at C2) enhance kinase binding by increasing electrophilicity.
  • Thiazole ring : Methyl substitution at C4 improves metabolic stability but reduces solubility.
  • Ethyl linker : Fluorination (e.g., -CF₂-) increases lipophilicity (logP ↑0.5), enhancing blood-brain barrier penetration .
SubstituentPositionEffect
-OCH₃Pyridine C3↑ Solubility, ↓ potency
-CF₃Thiazole C5↑ Metabolic stability

Q. What mechanistic insights explain its interaction with biological targets?

Computational and biochemical studies on analogs suggest:

  • Hydrogen bonding : Pyridinyl N atoms interact with kinase catalytic lysine residues (e.g., EGFR-L858R).
  • π-π stacking : Thiazole rings engage aromatic residues (e.g., Phe in ATP-binding pockets).
  • Dynamic binding modes : Molecular dynamics simulations show conformational flexibility in the ethyl linker, enabling adaptation to hydrophobic pockets .

Q. How can solubility and bioavailability be optimized without compromising activity?

Strategies include:

  • Prodrug design : Phosphorylate the pyridine N to enhance aqueous solubility.
  • Co-crystallization : Use co-solvents like PEG-400 to improve dissolution rates.
  • Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) for targeted delivery .

Q. What contradictions exist in reported data, and how can they be resolved?

Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 µM vs. 2.1 µM in JAK3 assays) may arise from:

  • Assay conditions : ATP concentration (10 µM vs. 1 mM) alters competitive inhibition.
  • Compound purity : Residual solvents (e.g., DMSO) in stock solutions can artifactually suppress activity. Resolution requires standardized protocols (e.g., Eurofins Panlabs kinase panel) and LC-MS validation of test compounds .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for scalable production, reducing side products (e.g., over-alkylation) .
  • Data Validation : Cross-reference NMR assignments with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) .
  • Biological Replicates : Perform dose-response assays in triplicate with Z’-factor >0.6 to ensure reliability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.